molecular formula C20H24Cl2N2O2 B10794539 3-((2,6-dichlorophenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine

3-((2,6-dichlorophenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine

Cat. No.: B10794539
M. Wt: 395.3 g/mol
InChI Key: NTVCTXKXWYXMHR-UHFFFAOYSA-N
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Description

3-((2,6-dichlorophenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine is a complex organic compound that features a unique structure combining a benzo[b][1,4]dioxepin ring with a dichlorophenethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,6-dichlorophenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine typically involves multiple steps. One common approach is the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with 2,6-dichlorophenethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-((2,6-dichlorophenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of polar aprotic solvents and bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

3-((2,6-dichlorophenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2,6-dichlorophenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-((2,6-dichlorophenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H24Cl2N2O2

Molecular Weight

395.3 g/mol

IUPAC Name

3-[[2-(2,6-dichlorophenyl)ethylamino]methyl]-N,N-dimethyl-2,4-dihydro-1,5-benzodioxepin-3-amine

InChI

InChI=1S/C20H24Cl2N2O2/c1-24(2)20(13-25-18-8-3-4-9-19(18)26-14-20)12-23-11-10-15-16(21)6-5-7-17(15)22/h3-9,23H,10-14H2,1-2H3

InChI Key

NTVCTXKXWYXMHR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(COC2=CC=CC=C2OC1)CNCCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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